molecular formula C15H10O6 B11843960 5-Hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 744209-76-5

5-Hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11843960
CAS No.: 744209-76-5
M. Wt: 286.24 g/mol
InChI Key: ZFZLITWAAVYXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one is a flavonoid compound, specifically a flavonol, which is a subclass of flavonoids. Flavonoids are polyphenolic compounds naturally occurring in plants and are known for their antioxidant properties. This compound is commonly found in various fruits, vegetables, and herbs and is known for its potential health benefits, including anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method involves the use of 2,4,6-trihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde under acidic conditions to form the chromen-4-one structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation, apoptosis, and cell proliferation. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as various transcription factors .

Comparison with Similar Compounds

Properties

CAS No.

744209-76-5

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-2-1-3-12-14(8)9(17)6-13(21-12)7-4-10(18)15(20)11(19)5-7/h1-6,16,18-20H

InChI Key

ZFZLITWAAVYXFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.